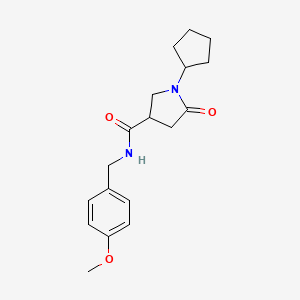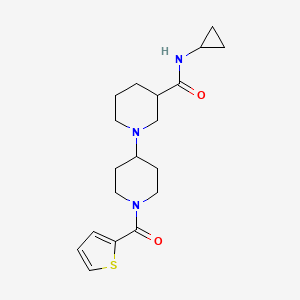![molecular formula C24H22N2O2 B6117831 1,2-dihydro-5-acenaphthylenyl[1-(2-pyridinylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6117831.png)
1,2-dihydro-5-acenaphthylenyl[1-(2-pyridinylcarbonyl)-3-piperidinyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-dihydro-5-acenaphthylenyl[1-(2-pyridinylcarbonyl)-3-piperidinyl]methanone, commonly known as DAPM, is a synthetic compound that has been used for scientific research purposes. DAPM is a potent inhibitor of the dopamine transporter (DAT) and has been studied for its potential therapeutic uses in treating psychiatric disorders such as attention deficit hyperactivity disorder (ADHD) and substance abuse disorders.
Mécanisme D'action
DAPM works by inhibiting the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, DAPM increases the levels of dopamine in the brain, which can improve symptoms of ADHD and reduce drug-seeking behavior in individuals with substance abuse disorders.
Biochemical and Physiological Effects:
DAPM has been found to increase the levels of dopamine in the brain, which can lead to improved attention, focus, and motivation in individuals with ADHD. It has also been found to reduce drug-seeking behavior in individuals with substance abuse disorders by reducing the rewarding effects of drugs of abuse.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using DAPM in scientific research is its potent inhibition of the dopamine transporter, which allows for precise manipulation of dopamine levels in the brain. However, one limitation is that DAPM has a short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
Future research on DAPM could focus on developing more stable analogs with longer half-lives, as well as investigating its potential therapeutic uses in other psychiatric disorders such as depression and anxiety. Additionally, research could focus on elucidating the molecular mechanisms underlying DAPM's effects on dopamine signaling in the brain.
Méthodes De Synthèse
The synthesis of DAPM involves several steps, including the condensation of 2-pyridinecarboxaldehyde with piperidine, followed by the reduction of the resulting Schiff base with sodium borohydride. The final step involves the cyclization of the resulting compound with acenaphthenequinone.
Applications De Recherche Scientifique
DAPM has been extensively studied for its potential therapeutic uses in treating psychiatric disorders such as ADHD and substance abuse disorders. It has been found to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. By inhibiting the dopamine transporter, DAPM increases the levels of dopamine in the brain, which can improve symptoms of ADHD and reduce drug-seeking behavior in individuals with substance abuse disorders.
Propriétés
IUPAC Name |
1,2-dihydroacenaphthylen-5-yl-[1-(pyridine-2-carbonyl)piperidin-3-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O2/c27-23(20-12-11-17-10-9-16-5-3-7-19(20)22(16)17)18-6-4-14-26(15-18)24(28)21-8-1-2-13-25-21/h1-3,5,7-8,11-13,18H,4,6,9-10,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHVKYNDYDQQBTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC=CC=N2)C(=O)C3=CC=C4CCC5=C4C3=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
amino]methyl}-2-methoxyphenoxy)-3-[isopropyl(methyl)amino]-2-propanol](/img/structure/B6117749.png)
![3-{3-[(phenylthio)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole](/img/structure/B6117753.png)
![4-chloro-N-({[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B6117757.png)
![N-[1-{[(2-furylmethyl)amino]carbonyl}-2-(4-isopropoxyphenyl)vinyl]benzamide](/img/structure/B6117765.png)
![3-[2-(ethylthio)ethyl] 6-methyl 4-(3-chloro-5-ethoxy-4-hydroxyphenyl)-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3,6-quinolinedicarboxylate](/img/structure/B6117772.png)

![2-[2-({1-[3-(acetylamino)phenyl]ethylidene}hydrazono)-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B6117783.png)
![1-(3,4-dimethylphenyl)-N-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6117791.png)

![6-methyl-4-[(2-phenylethyl)amino]-3-propionyl-2H-pyran-2-one](/img/structure/B6117802.png)
![5,5'-[(3-methoxyphenyl)methylene]bis[6-hydroxy-3-methyl-2-(methylthio)-4(3H)-pyrimidinone]](/img/structure/B6117806.png)



